molecular formula C12H13N5OS2 B1359452 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol CAS No. 1030430-68-2

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1359452
CAS No.: 1030430-68-2
M. Wt: 307.4 g/mol
InChI Key: MCBAIRLXNLSFSM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule combining a thieno[2,3-b]pyridine scaffold with a 1,2,4-triazole-3-thiol moiety. Its molecular formula is C₁₂H₁₃N₅OS₂ (molecular weight: 307.40 g/mol), and it is cataloged under CAS 1030430-68-2 . The structure features:

  • A 2-methoxyethyl substituent at the 4-position of the triazole ring, enhancing solubility in polar solvents due to its ether linkage.
  • A thiol (-SH) group at the 3-position, enabling metal coordination or oxidation to disulfide derivatives .

It is synthesized via condensation reactions involving thienopyridine precursors and functionalized triazole intermediates, though specific protocols are proprietary .

Properties

IUPAC Name

3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS2/c1-18-6-5-17-10(15-16-12(17)19)9-8(13)7-3-2-4-14-11(7)20-9/h2-4H,5-6,13H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBAIRLXNLSFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol typically involves the following key stages:

  • Construction of the 3-aminothieno[2,3-b]pyridine intermediate
  • Synthesis of the 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol moiety
  • Coupling or condensation of these two fragments to form the target compound

This approach leverages well-established heterocyclic chemistry, including cyclization reactions, nucleophilic substitutions, and thiol functional group introduction.

Preparation of 3-Aminothieno[2,3-b]pyridine Intermediate

The thieno[2,3-b]pyridine core with an amino substituent at the 3-position is synthesized by:

  • Starting from 2-aminopyridine derivatives and α-haloketones or α-haloesters
  • Employing cyclization reactions under basic or acidic conditions to form the fused thieno ring
  • Introduction of the amino group via nitration followed by reduction or direct amination methods

This intermediate is crucial as it provides the heteroaromatic scaffold for further functionalization.

Synthesis of 4-(2-Methoxyethyl)-4H-1,2,4-triazole-3-thiol

The 1,2,4-triazole-3-thiol ring substituted at the 4-position with a 2-methoxyethyl group is prepared by:

  • Cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives or esters bearing the 2-methoxyethyl substituent
  • Thiation of the triazole ring at the 3-position using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent to introduce the thiol (-SH) group
  • Purification by recrystallization or chromatography to isolate the triazole-3-thiol compound

Coupling of the Two Fragments

The final step involves coupling the 3-aminothieno[2,3-b]pyridine intermediate with the 4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol moiety, achieved by:

  • Nucleophilic substitution or condensation reactions under controlled conditions
  • Use of activating agents or catalysts to facilitate bond formation between the heterocyclic systems
  • Optimization of reaction conditions (temperature, solvent, time) to maximize yield and purity

Representative Preparation Data Table

Step Reactants/Intermediates Key Reagents/Conditions Reaction Type Yield (%) Notes
1 2-Aminopyridine + α-haloketone Base (e.g., K2CO3), reflux in ethanol Cyclization 70-85 Formation of 3-aminothieno[2,3-b]pyridine
2 Hydrazine derivative + 2-methoxyethyl ester Acid catalyst, reflux Cyclization to triazole 65-80 Formation of 4-(2-methoxyethyl)-1,2,4-triazole
3 Triazole intermediate P2S5 or Lawesson’s reagent, reflux Thiation 60-75 Introduction of thiol group at 3-position
4 3-Aminothieno[2,3-b]pyridine + triazole-3-thiol Coupling agent (e.g., EDC, DCC), solvent (DMF), room temp Condensation 55-70 Formation of final compound

Note: Yields and conditions are indicative based on analogous heterocyclic synthesis literature.

Detailed Research Findings and Notes

  • The thiol group on the triazole ring is introduced via sulfurization reagents, which must be carefully controlled to avoid over-thiation or side reactions.
  • The 2-methoxyethyl substituent is typically introduced early in the triazole synthesis to ensure proper regioselectivity and functional group compatibility.
  • The fused thieno[2,3-b]pyridine ring synthesis requires precise control of cyclization conditions to avoid formation of isomeric or polymeric byproducts.
  • Purification often involves chromatographic techniques due to the complexity and polarity of the intermediates.
  • The final compound is sensitive to oxidation due to the thiol group; hence, inert atmosphere or antioxidants may be used during synthesis and storage.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The nitro group (if present in intermediates) can be reduced to an amino group.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits promising biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles, including this compound, demonstrate significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or other enzymes critical for cancer cell survival and proliferation .

Anti-inflammatory and Antimicrobial Properties

The compound has been evaluated for its anti-inflammatory and antimicrobial activities. It is believed to modulate inflammatory pathways and inhibit the growth of certain bacterial strains. This makes it a candidate for developing new therapeutic agents against infections and inflammatory diseases .

Chemical Biology Applications

In chemical biology, this compound is used to study enzyme inhibition and receptor interactions. It can serve as a chemical probe to investigate biological systems by selectively inhibiting target enzymes or modulating receptor activity. This ability to interfere with specific biochemical pathways allows researchers to elucidate the roles of these pathways in various diseases .

Material Science Applications

5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol has potential applications in material science due to its unique electronic properties. Research into its use in developing novel materials with specific electronic or optical characteristics is ongoing. The compound's ability to form complexes with metal ions may enhance its utility in creating advanced materials for electronic applications .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

  • Anticancer Studies : A series of 1,2,4-triazole derivatives were synthesized and evaluated for anticancer activity against multiple cell lines. Results showed that modifications to the triazole ring significantly impacted potency and selectivity against cancer cells .
  • Enzyme Inhibition : Research highlighted the compound's role as an inhibitor of specific enzymes involved in disease pathways. For instance, studies demonstrated that it could inhibit tyrosinase activity, which is crucial in melanin production and associated with certain skin disorders .
  • Material Development : Investigations into the electronic properties of this compound revealed its potential for use in organic electronics. Its ability to act as a semiconductor opens avenues for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The triazole and thieno[2,3-b]pyridine moieties are known to interact with biological targets, potentially disrupting cellular processes or inhibiting enzyme activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues differ in the substituents at the 4-position of the triazole ring, impacting physicochemical and biological properties:

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Key Properties/Activities References
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol Cyclopentyl 317.43 Increased lipophilicity; potential CNS activity
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol 4-Fluorophenyl 343.38 Enhanced metabolic stability; aryl group improves π-π stacking
5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(2-furylmethyl)-4H-1,2,4-triazole-3-thiol 2-Furylmethyl 313.37 Polar furan moiety may modulate solubility
4-((3-Methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol Schiff base (3-methylbenzylidene) 351.43 Metal coordination capability; anticancer activity
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol Phenyl 285.34 Moderate antiradical activity (DPPH assay)

Key Observations :

  • Lipophilicity : Cyclopentyl and aryl substituents (e.g., 4-fluorophenyl) increase logP values compared to the 2-methoxyethyl group, affecting membrane permeability .
  • Solubility : The 2-methoxyethyl group in the target compound improves aqueous solubility relative to hydrophobic substituents like cyclopentyl or phenyl .
  • Biological Activity: Schiff base derivatives (e.g., 4-((3-methylbenzylidene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol) exhibit anticancer activity via metal complexation, a feature absent in the target compound .

Biological Activity

5-(3-Aminothieno[2,3-b]pyridin-2-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure

The compound features a thienopyridine core fused with a triazole moiety. The presence of the thiol group enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of triazole-thiols exhibit significant anticancer properties. For instance, compounds related to 1,2,4-triazole-3-thiones have shown activity against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
This compoundHCT-116 (colon carcinoma)6.2
This compoundT47D (breast cancer)27.3

These findings suggest that the compound may inhibit cancer cell proliferation by interfering with specific cellular pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of triazoles can exhibit broad-spectrum antibacterial activity. For example:

CompoundBacterial StrainActivity
This compoundE. coliActive
This compoundS. aureusActive

These results indicate potential for development as an antibacterial agent.

Antioxidant Activity

Antioxidant properties have been associated with triazole derivatives. The ability to scavenge free radicals contributes to their therapeutic potential in preventing oxidative stress-related diseases.

The mechanism of action for this compound involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • DNA Interaction : It may bind to DNA or RNA structures, affecting replication and transcription processes.
  • Reactive Oxygen Species (ROS) : The thiol group can react with ROS, potentially mitigating oxidative damage.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Triazole Derivatives : A study indicated that derivatives of triazoles exhibited significant cytotoxicity against several cancer cell lines and showed promise as lead compounds for further development .
  • Antimicrobial Screening : Another research effort demonstrated the effectiveness of triazole-based compounds against multi-drug resistant bacterial strains .

Q & A

Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis of triazole-thiol derivatives typically involves condensation reactions and alkylation steps. For analogous compounds, carbinol (methanol) with NaOH is used under controlled temperatures (e.g., 60–80°C) to optimize S-alkylation yields . Key parameters include reaction time (4–6 hours), stoichiometric ratios of reactants, and purification via recrystallization. Optimization often employs iterative testing of temperature, solvent polarity, and base concentration to maximize purity (>95% by elemental analysis) .

Q. Which spectroscopic techniques confirm the structure and purity of this compound?

Structural confirmation requires a combination of:

  • Elemental analysis (C, H, N, S content within ±0.3% of theoretical values) .
  • ¹H NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), methoxyethyl groups (δ 3.2–3.5 ppm), and thiol protons (δ 2.5–3.0 ppm, if free) .
  • IR spectroscopy : Stretching vibrations for S-H (~2550 cm⁻¹), C=N (1600–1650 cm⁻¹), and N-H (3300–3500 cm⁻¹) .
    Purity is validated via melting point consistency and chromatographic methods (e.g., HPLC) .

Q. What safety protocols are critical when handling this compound?

Safety measures include:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and full-face respirators (N100/P3 filters) to avoid inhalation or skin contact .
  • Ventilation : Use fume hoods to mitigate exposure to toxic vapors (e.g., sulfur oxides) .
  • First aid : Immediate rinsing with water for skin/eye contact (15+ minutes) and oxygen administration for inhalation exposure .

Advanced Research Questions

Q. How can computational methods predict biological activity and pharmacokinetics?

  • Molecular docking : Use software like AutoDock Vina to simulate binding affinities toward target proteins (e.g., enzymes or receptors). Dock the compound into active sites using flexible ligand/rigid receptor models .
  • ADME analysis : Predict absorption (Caco-2 permeability), metabolism (Cytochrome P450 interactions), and excretion (renal clearance) via tools like SwissADME or ADMETlab .
  • Validation : Cross-check predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .

Q. How can researchers resolve contradictions in reactivity or biological data?

  • Mechanistic studies : Use isotopic labeling (e.g., ³⁵S) to trace reaction pathways or metabolite formation .
  • Dose-response assays : Test varying concentrations to identify nonlinear effects (e.g., hormesis in cytotoxicity studies) .
  • Collaborative validation : Replicate experiments across labs using standardized protocols (e.g., OECD guidelines) .

Q. What experimental designs study the compound’s chemical reactivity (e.g., substitution, oxidation)?

  • Substitution reactions : React with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form thioethers. Monitor via TLC and isolate products via column chromatography .
  • Oxidation : Treat with H₂O₂/I₂ in acetic acid to form disulfides. Confirm via mass spectrometry (MS) and Raman spectroscopy .
  • Kinetic studies : Use UV-Vis spectroscopy to track reaction rates under varying pH/temperature conditions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for S-Alkylation

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps increase side reactions
Reaction Time4–6 hoursProlonged time reduces purity
SolventMethanolPolar aprotic solvents improve solubility
BaseNaOH (1.2 eq)Excess base degrades thiol group

Q. Table 2: Computational Tools for Biological Prediction

ToolApplicationOutput Metrics
AutoDock VinaDocking affinityBinding energy (kcal/mol)
SwissADMEADME propertiesLipinski’s Rule of Five
MolinspirationBioactivity scoreGPCR, kinase, ion channel targets

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